
2-(3-aminophenyl)-N-(2-morpholin-4-ylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-aminophenyl)-N-(2-morpholin-4-ylethyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by the presence of an aminophenyl group and a morpholin-4-ylethyl group attached to an acetamide backbone.
Métodos De Preparación
The synthesis of 2-(3-aminophenyl)-N-(2-morpholin-4-ylethyl)acetamide typically involves the reaction of 3-aminophenylacetic acid with 2-(morpholin-4-yl)ethylamine under specific reaction conditions. The process may include steps such as activation of the carboxylic acid group, coupling with the amine, and purification of the final product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
2-(3-aminophenyl)-N-(2-morpholin-4-ylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the aminophenyl or morpholin-4-ylethyl moieties are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biological assays to study protein-ligand interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.
Industry: It can be utilized in the development of new materials, catalysts, and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-aminophenyl)-N-(2-morpholin-4-ylethyl)acetamide involves its interaction with specific molecular targets and pathways. The aminophenyl group may interact with proteins or enzymes, while the morpholin-4-ylethyl group can enhance the compound’s solubility and bioavailability. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-(3-aminophenyl)-N-(2-morpholin-4-ylethyl)acetamide can be compared with other similar compounds, such as:
1-(3-aminophenyl)-3-[2-(morpholin-4-yl)ethyl]urea: This compound has a similar structure but contains a urea moiety instead of an acetamide group.
3-aminophenylacetic acid derivatives: These compounds share the aminophenylacetic acid core but differ in the substituents attached to the acetamide or other functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H21N3O2 |
|---|---|
Peso molecular |
263.34 g/mol |
Nombre IUPAC |
2-(3-aminophenyl)-N-(2-morpholin-4-ylethyl)acetamide |
InChI |
InChI=1S/C14H21N3O2/c15-13-3-1-2-12(10-13)11-14(18)16-4-5-17-6-8-19-9-7-17/h1-3,10H,4-9,11,15H2,(H,16,18) |
Clave InChI |
FFEZVCMUGBRCDK-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCNC(=O)CC2=CC(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


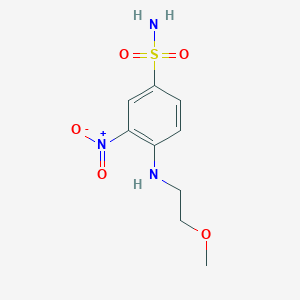

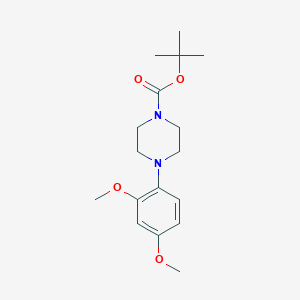

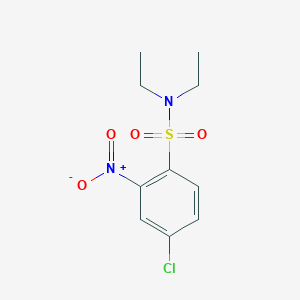
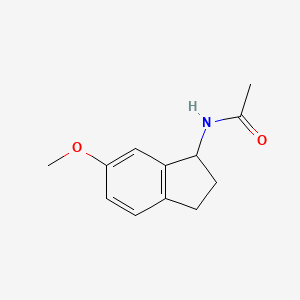

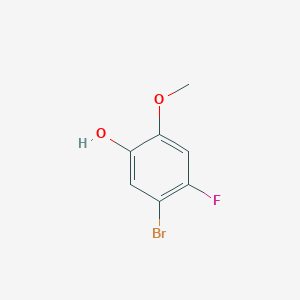
![4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B13869650.png)
![2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B13869657.png)

![1-[3-(4-Nitroanilino)propyl]pyrrolidin-2-one](/img/structure/B13869693.png)
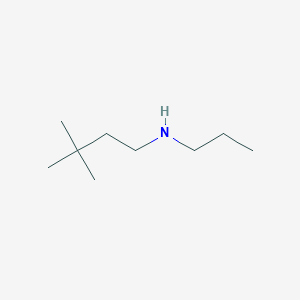
![5-quinolin-7-yloxy-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13869701.png)
